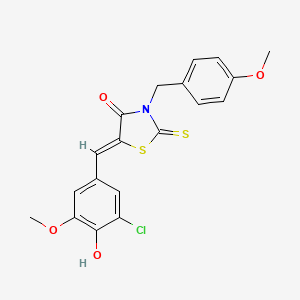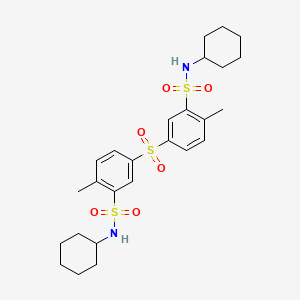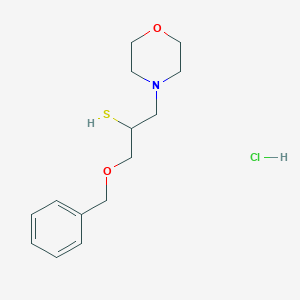![molecular formula C15H25NO2 B4965017 N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine](/img/structure/B4965017.png)
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine, also known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic compound that has been used for scientific research purposes. DMPEA has gained attention in the scientific community due to its potential therapeutic effects and its ability to interact with certain receptors in the brain.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine is not fully understood. However, it is believed to interact with certain receptors in the brain, such as the serotonin receptor and the dopamine receptor. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its potential therapeutic effects. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has also been shown to increase heart rate and blood pressure in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine in lab experiments is its potential therapeutic effects. It has been shown to interact with certain receptors in the brain, which may make it a useful tool for studying the effects of these receptors. However, one of the limitations of using N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine in lab experiments is its potential toxicity. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been shown to have toxic effects in animal studies, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine. One potential direction is the study of its potential therapeutic effects in humans. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has shown promise in animal studies, but further research is needed to determine its potential therapeutic effects in humans. Another potential direction is the study of its interaction with other receptors in the brain. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been shown to interact with the serotonin and dopamine receptors, but further research is needed to determine its potential interaction with other receptors. Finally, the study of the toxicity of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine is also an important future direction. Further research is needed to determine the potential toxic effects of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine in humans.
Métodos De Síntesis
The synthesis of N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine involves the reaction of 4-methylphenol with 2-bromoethanol to form 2-(4-methylphenoxy)ethanol. The 2-(4-methylphenoxy)ethanol is then reacted with diethylamine to form N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine. The synthesis method has been well-established in the literature and has been used in several studies.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been used in several scientific research studies due to its potential therapeutic effects. It has been shown to interact with certain receptors in the brain, such as the serotonin receptor and the dopamine receptor. N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine has been studied for its potential use in the treatment of depression, anxiety, and addiction. It has also been studied for its potential use as a cognitive enhancer.
Propiedades
IUPAC Name |
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-4-16(5-2)10-11-17-12-13-18-15-8-6-14(3)7-9-15/h6-9H,4-5,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRLYDRGJWBSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-{[1-(4-hydroxyphenyl)-2-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene]methyl}benzoate](/img/structure/B4964958.png)

![ethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4964982.png)
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)
![4-(4-fluorophenyl)-1-[2-(4-methoxyphenyl)-1-methylethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B4964990.png)
![N-[(allylamino)carbonothioyl]-2-furamide](/img/structure/B4964993.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-butyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4964997.png)


![2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4965026.png)
